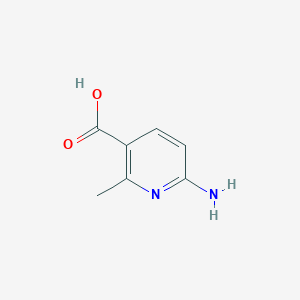

6-Amino-2-methylnicotinic acid

描述

Structure

3D Structure

属性

IUPAC Name |

6-amino-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZLIARCVQOPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651750 | |

| Record name | 6-Amino-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680208-82-6 | |

| Record name | 6-Amino-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Amino 2 Methylnicotinic Acid and Its Derivatives

Strategic Approaches to the Core Nicotinic Acid Ring System

Multistep Synthetic Routes from Readily Available Precursors

Multistep syntheses often provide flexibility in introducing various substituents onto the nicotinic acid ring. One common approach involves the construction of the pyridine (B92270) ring from acyclic precursors. For instance, a related substituted pyridine, 2-chloro-3-amino-4-methylpyridine, can be synthesized from 2-cyanoacetamide and 4,4-dimethoxyl-2-butanone through a sequence of condensation, cyclization, chlorination, hydrolysis, and a Hofmann reaction. While not directly yielding 6-Amino-2-methylnicotinic acid, this methodology highlights a general strategy for constructing highly substituted pyridine rings from simple, non-cyclic starting materials.

Another multistep approach begins with an existing pyridine derivative. For example, the synthesis of 6-aminonicotinic acid derivatives can be achieved from 6-chloronicotinic acid, which can undergo a selective 1,4-Grignard addition/oxidation sequence to introduce substituents at the 4-position researchgate.net. The carboxylic acid function can then be converted to an amino group through a Hofmann rearrangement followed by reduction researchgate.net.

A further example of a multistep synthesis involves the hydrolysis of 6-aminonicotinamide with phosphoric acid to yield 6-aminonicotinic acid prepchem.com. The starting 6-aminonicotinamide can be prepared from corresponding precursors.

One-Pot Synthesis Protocols for Efficiency Enhancement

The first step is the reaction of 2-chloro-3-cyano-6-methylpyridine with an aqueous solution of ammonia under elevated temperature and pressure to form the intermediate 2-amino-6-methylnicotinamide. After this initial reaction, the ammonia is removed from the reaction mixture, and a base, such as an alkali metal hydroxide, is added. Heating this mixture then facilitates the hydrolysis of the amide to the desired this compound google.com. This one-pot approach offers high yields and purity of the final product.

| Step | Reagents and Conditions | Intermediate/Product |

| 1 | 2-chloro-3-cyano-6-methylpyridine, aqueous ammonia, 170°C, 7 hours (in autoclave) | 2-amino-6-methylnicotinamide |

| 2 | Removal of ammonia, addition of base (e.g., potassium hydroxide), 100°C, 3 hours | This compound |

Stereoselective and Regioselective Synthesis Considerations

In the synthesis of substituted pyridines, regioselectivity is a critical consideration, particularly when multiple reactive sites are present. For instance, in the amination of 2,6-dichloro-3-nitropyridine, nucleophilic substitution can occur at either the 2- or 6-position. The nitro group, being strongly electron-withdrawing, activates both the ortho (C-2) and para (C-6) positions towards nucleophilic attack. While the substitution at the 6-position might be considered the thermodynamic product, the inductive effect of the nitro group can make the 2-position more electron-deficient, leading to kinetically controlled substitution at this site stackexchange.com.

The regioselectivity of amination is also influenced by the nature of the nucleophile and the reaction conditions. The choice of solvent and base can play a significant role in directing the substitution to the desired position. While stereoselectivity is not a factor in the synthesis of the achiral this compound, it becomes crucial when chiral derivatives are targeted. The introduction of chiral centers would necessitate the use of stereoselective reactions, such as asymmetric catalysis or the use of chiral auxiliaries, though specific examples for this particular compound are not widely reported.

Key Intermediate Synthesis and Functional Group Transformations

The synthesis of this compound heavily relies on the availability of a key precursor, 2-chloro-3-cyano-6-methylpyridine, and the subsequent transformation of its functional groups.

Synthesis of 2-Chloro-3-cyano-6-methylpyridine and its Derivatives

2-Chloro-3-cyano-6-methylpyridine is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals chemimpex.com. Its synthesis can be approached in several ways. One method involves the chlorination of a corresponding pyridin-2-one derivative. For example, the related compound 2-chloro-3-cyano-6-methyl-5-phenylpyridine is synthesized by treating 3-cyano-6-methyl-5-phenyl-1H-pyridin-2-one with phenylphosphonic dichloride at elevated temperatures prepchem.com. A similar strategy could be envisioned for the synthesis of the non-phenylated analogue.

Another general approach to cyanopyridines involves the reaction of pyridine-N-oxides. For instance, 2-cyano-6-methylpyridine can be prepared from 2-picoline-1-oxide. This method, while not directly yielding the chloro-substituted target, demonstrates a common strategy for introducing the cyano group onto the pyridine ring.

Amination Strategies: Catalytic and Nucleophilic Substitution Methodologies

The introduction of the amino group at the 6-position is a pivotal step. This is typically achieved through the displacement of a suitable leaving group, such as a halogen, via nucleophilic aromatic substitution (SNAr).

A direct and efficient method for the synthesis of this compound involves the reaction of 2-chloro-3-cyano-6-methylpyridine with aqueous ammonia at high temperatures in an autoclave google.com. This reaction proceeds via a nucleophilic aromatic substitution mechanism where the ammonia acts as the nucleophile, displacing the chloride ion.

While the use of aqueous ammonia is a common method, other amination strategies can also be employed. For instance, the amination of 2-chloronicotinic acid with various anilines can be achieved under catalyst- and solvent-free conditions, providing an environmentally friendly alternative nih.govresearchgate.net. This suggests that other primary amines could potentially be used to generate a variety of N-substituted derivatives of this compound.

Catalytic methods also offer powerful alternatives for C-N bond formation. Palladium-catalyzed amination reactions, for example, are widely used for the synthesis of aminopyridines from halopyridines. These reactions typically employ a palladium catalyst and a suitable phosphine ligand. Copper-catalyzed amidation of 2-chloropyridines has also been reported as an effective method. These catalytic approaches can often be performed under milder conditions than traditional high-temperature ammonolysis.

| Amination Method | Reagents/Catalysts | Substrate | Product |

| Nucleophilic Substitution | Aqueous Ammonia | 2-chloro-3-cyano-6-methylpyridine | 2-amino-6-methylnicotinamide |

| Catalyst-Free Nucleophilic Substitution | Primary Aromatic Amines | 2-chloronicotinic acid | 2-(arylamino)nicotinic acids |

| Palladium-Catalyzed Amination | Palladium catalyst, Phosphine ligand, Base | Halopyridine | Aminopyridine |

| Copper-Catalyzed Amidation | Copper(I) salt, Ligand, Base | 2-chloropyridine | N-(2-pyridinyl)amide |

Carboxylation Reactions and Carboxylic Acid Group Formation

The introduction of a carboxylic acid group onto a pyridine ring is a critical transformation in the synthesis of nicotinic acid derivatives. While direct carboxylation of a precursor like 2-amino-6-methylpyridine is challenging, several strategies can be envisaged based on modern carboxylation techniques.

One emerging area is the use of biocatalytic carboxylation, which employs enzymes to catalyze the fixation of carbon dioxide into organic molecules. rsc.orgresearchgate.net These enzymatic processes offer high regio- and stereoselectivity under mild reaction conditions. While specific enzymes for the direct carboxylation of 2-amino-6-methylpyridine have not been extensively reported, the field of biocatalysis is rapidly expanding, and future developments may provide viable enzymatic routes. researchgate.net

Another approach involves the use of CO2 as a C1 building block in conjunction with photoredox catalysis for the α-carboxylation of amines. mit.edu This method allows for the direct coupling of CO2 with amines to form α-amino acids. Furthermore, visible-light-catalyzed methods have been developed for the carboxylation of remote C(sp³)–H bonds with CO2. acs.org These innovative techniques highlight the potential for developing novel carboxylation strategies for pyridine derivatives.

Oxidation of Aldehyde Precursors (e.g., 6-Methylnicotinaldehyde)

A common and effective method for the synthesis of carboxylic acids is the oxidation of corresponding aldehyde precursors. In the context of this compound, this would involve the oxidation of 6-Amino-2-methylnicotinaldehyde.

The Swern oxidation is a widely used method for the mild and selective oxidation of primary alcohols to aldehydes, and it can be adapted for the oxidation of aldehydes to carboxylic acids, although it is primarily known for the former. wikipedia.orgorganic-chemistry.org The reaction utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. wikipedia.orgyoutube.com

The mechanism involves the formation of an alkoxysulfonium salt intermediate, which then undergoes an intramolecular elimination to yield the carbonyl compound. youtube.com A key advantage of the Swern oxidation is its mild reaction conditions, which are compatible with a wide range of functional groups. wikipedia.org

| Reagent/Condition | Role |

| Dimethyl sulfoxide (DMSO) | Oxidant |

| Oxalyl chloride | DMSO activator |

| Triethylamine | Base |

| Low Temperature (-78 °C) | Prevents side reactions |

This table outlines the key reagents and conditions for a typical Swern oxidation.

In line with the principles of green chemistry, several alternative oxidation technologies have been developed to replace traditional methods that often rely on stoichiometric amounts of hazardous reagents. researchgate.net

Catalytic aerobic oxidation, using molecular oxygen or air as the ultimate oxidant, is a highly attractive green alternative. acsgcipr.org Transition metal catalysts, often in combination with co-catalysts, can facilitate the efficient and selective oxidation of aldehydes to carboxylic acids. For instance, novel CoOx nanoparticles dispersed within hierarchical silicalite-1 zeolites have shown promising catalytic activity in the aerobic co-oxidation of olefins and aldehydes, yielding epoxides and carboxylic acids with high selectivity.

Another green approach involves the use of deep eutectic solvents (DES) in the presence of hydrogen peroxide as an oxidant. This method allows for the oxidation of various aldehydes to their corresponding carboxylic acids with high conversion and selectivity under catalyst-free conditions at ambient temperature. researchgate.net

| Technology | Key Features |

| Catalytic Aerobic Oxidation | Utilizes O2 or air as the oxidant; often employs transition metal catalysts. |

| Deep Eutectic Solvents (DES) with H2O2 | Employs a green solvent system and a clean oxidant; catalyst-free. |

This table summarizes key features of alternative green oxidation technologies.

Derivatization Chemistry of this compound

The derivatization of this compound at its carboxylic acid and amino functionalities allows for the synthesis of a diverse range of analogs with potentially modulated biological activities.

The synthesis of ester and amide derivatives of this compound is a straightforward yet crucial aspect of its chemistry. These derivatives are often key intermediates in the synthesis of more complex molecules.

Esterification: The formation of esters, such as ethyl 6-amino-2-methylnicotinate, can be achieved through various standard esterification methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. sphinxsai.com For instance, 6-aminonicotinic acid can be converted to its nicotinyl ester by first forming the alkali salt with sodium or potassium carbonate in dimethylformamide, followed by reaction with 3-chloromethylpyridine hydrochloride. google.com Methyl 6-aminonicotinate is a commercially available compound that can also be synthesized from the corresponding acid. oakwoodchemical.comfishersci.com

Amidation: The synthesis of amides from this compound can be accomplished by reacting the carboxylic acid with an amine in the presence of a coupling agent. youtube.comkhanacademy.org A variety of coupling reagents are available, each with its own advantages in terms of reaction conditions and scope. Amide derivatives are of significant interest due to their prevalence in biologically active compounds. sphinxsai.com

| Derivative | Synthetic Method |

| Ethyl 6-amino-2-methylnicotinate | Fischer-Speier esterification |

| Nicotinyl ester of 6-aminonicotinic acid | Reaction of the alkali salt with 3-chloromethylpyridine hydrochloride google.com |

| Amide Analogs | Reaction with an amine and a coupling agent youtube.comkhanacademy.org |

This table provides an overview of synthetic methods for ester and amide analogs of this compound.

The formation of N-oxides from pyridine derivatives is a well-established transformation that can significantly alter the electronic properties and reactivity of the parent molecule. scripps.edu

Synthesis: The synthesis of this compound N-oxide can be achieved by the direct oxidation of the parent molecule. Common oxidizing agents for this transformation include peroxy acids, such as m-chloroperbenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst. arkat-usa.org The N-oxide functionality acts as an electron-withdrawing group, influencing the reactivity of the pyridine ring.

Reactivity: Pyridine N-oxides exhibit a rich and diverse reactivity profile. scripps.edunih.govacs.org The N-oxide oxygen atom can act as a nucleophile, reacting with various electrophiles. scripps.edu This activation allows for subsequent nucleophilic attack at the C2 and C6 positions of the pyridine ring. For example, pyridine N-oxides can react with activated isocyanides to yield 2-aminopyridines after hydrolysis. nih.gov Furthermore, the N-oxide group can direct substitution reactions and participate in rearrangements, providing access to a wide range of substituted pyridine derivatives. arkat-usa.orgwur.nl The reactivity of 2-aminopyridine N-oxides is of particular interest, as the amino group can influence the outcome of these transformations. nih.govresearchgate.net

| Reaction Type | Reagents | Product Type |

| N-Oxidation | m-CPBA or H2O2/catalyst arkat-usa.org | Pyridine N-oxide |

| Reaction with Electrophiles | Various electrophiles | Activated pyridine species |

| Reaction with Isocyanides | Activated isocyanides | 2-Aminopyridine derivatives nih.gov |

This table summarizes the synthesis and key reactions of pyridine N-oxide derivatives.

Hydrazide and Hydrazone Functionalization for Novel Compound Libraries

The transformation of the carboxylic acid moiety of this compound into hydrazides is a key step toward generating extensive compound libraries. This is typically achieved by first converting the carboxylic acid to its corresponding ester, followed by hydrazinolysis. The reaction of the ester derivative with hydrazine hydrate, often under reflux conditions, yields the 6-amino-2-methylnicotinohydrazide. This hydrazide is a versatile intermediate, characterized by a reactive -CONHNH₂ group.

The presence of the free amino group on the hydrazide allows for subsequent condensation reactions with a wide array of aldehydes and ketones to form hydrazones. nih.govnih.gov This reaction is a straightforward and efficient method for introducing significant molecular diversity. The resulting hydrazones, which contain the azomethine (−CO–NH–N=CH–) linkage, are of significant interest due to their wide range of pharmacological activities. researchgate.netmdpi.com The synthesis typically involves refluxing the hydrazide with a suitable aldehyde in a solvent such as ethanol, sometimes with a catalytic amount of acid. nih.govresearchgate.net The products are often crystalline solids that can be easily purified by recrystallization. mdpi.com

The structural variations in the resulting hydrazone library are dictated by the choice of the aldehyde or ketone. A range of aromatic, heteroaromatic, and aliphatic aldehydes can be employed, each imparting distinct physicochemical properties to the final molecule. researchgate.net

Table 1: Synthesis of this compound Hydrazide and Representative Hydrazones This table is illustrative, based on general procedures for nicotinic acid derivatives.

| Step | Reactants | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Ethyl 6-amino-2-methylnicotinate | NH₂NH₂·H₂O / Reflux | 6-Amino-2-methylnicotinohydrazide | High |

| 2 | 6-Amino-2-methylnicotinohydrazide + Benzaldehyde | Ethanol / Reflux, 6h | N'-Benzylidene-6-amino-2-methylnicotinohydrazide | Good |

| 3 | 6-Amino-2-methylnicotinohydrazide + 4-Hydroxybenzaldehyde | Methanol / Reflux, 1:1 molar ratio | N'-(4-Hydroxybenzylidene)-6-amino-2-methylnicotinohydrazide | Good-Excellent |

Introduction of Azido Functionality for Click Chemistry Applications

The introduction of an azido (-N₃) group onto the this compound scaffold transforms it into a versatile building block for "click chemistry." This suite of reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient and specific formation of a stable triazole linkage between two molecules. The amino group at the 6-position of the pyridine ring is the primary site for introducing the azide functionality.

A common method to convert a primary aromatic amine to an azide is through a two-step diazotization-substitution sequence. The amine is first treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. organic-chemistry.org This intermediate is then reacted with an azide source, such as sodium azide, to yield the corresponding aryl azide. scielo.br

Alternatively, a direct conversion of the amine to the azide can be accomplished using a diazo-transfer reaction. Reagents like trifluoromethanesulfonyl azide (TfN₃) or imidazole-1-sulfonyl azide are effective for this transformation under mild conditions. organic-chemistry.org

Once functionalized with an azide, the 6-azido-2-methylnicotinic acid derivative can be conjugated to any alkyne-containing molecule using click chemistry. This enables its attachment to a wide variety of substrates, including biomolecules, polymers, or surfaces, for applications in drug discovery, chemical biology, and materials science. acs.org

Table 2: Reagents for Azide Synthesis from Primary Amines

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Diazotization-Substitution | 1. NaNO₂, aq. HCl, 0-5°C2. NaN₃ | Low temperature required for diazonium salt stability | A classic, widely used two-step method organic-chemistry.orgscielo.br |

| Diazo-Transfer | Imidazole-1-sulfonyl azide HCl, Cu(II)SO₄, K₂CO₃ | Mild conditions, often one-pot | A safer alternative to other aziding agents organic-chemistry.org |

Strategies for Alkylation and Acylation Reactions

Alkylation and acylation of the 6-amino group provide direct pathways to modify the electronic and steric properties of the this compound core. These reactions lead to the formation of secondary or tertiary amines and amides, respectively, expanding the chemical space for structure-activity relationship studies.

Alkylation: Direct N-alkylation of the 6-amino group can be achieved using alkyl halides. However, a significant challenge in the alkylation of aminopyridines is the potential for competitive reaction at the pyridine ring nitrogen, leading to the formation of pyridinium salts. researchgate.netnih.gov To achieve selective N-alkylation at the exocyclic amino group, it is often necessary to first protect it with a group like tert-butoxycarbonyl (Boc). The protected amine can then be deprotonated with a strong base and reacted with an alkyl halide. nih.gov Subsequent removal of the protecting group yields the desired N-mono-alkylated product. nih.gov Nickel-catalyzed methods have also been developed for the enantioselective alkylation of amino acid derivatives, which could be adapted for this scaffold. organic-chemistry.orgresearchgate.netthieme-connect.de

Acylation: N-acylation is more straightforward and typically proceeds selectively at the more nucleophilic amino group. Acyl chlorides and acid anhydrides are common acylating agents used for this transformation. youtube.comscribd.com The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the acid byproduct. semanticscholar.org In some cases, the pyridine ring of the substrate itself can act as an internal nucleophilic catalyst, activating the acyl chloride and facilitating an intramolecular acylation reaction. semanticscholar.org This approach can lead to the formation of N-acyl or even N,N-diacyl derivatives depending on the reaction conditions and the reactivity of the acylating agent. acs.orgoregonstate.edu

Table 3: Selected Methods for N-Alkylation and N-Acylation of Aminopyridine Scaffolds

| Transformation | Reagents | Base/Catalyst | Conditions | Product |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | t-BuOK | Anhydrous solvent | N-Alkyl-6-aminopyridine derivative researchgate.net |

| N-Alkylation (via Boc) | 1. Boc₂O2. NaH, R-X3. TFA | DMAP (Step 1) | Stepwise protection-alkylation-deprotection | N-Alkyl-6-aminopyridine derivative nih.gov |

| N-Acylation | Acyl Chloride (R-COCl) | Pyridine or DIPEA | CH₂Cl₂, 0°C to RT | N-Acyl-6-aminopyridine derivative (Amide) semanticscholar.org |

Spectroscopic and Computational Elucidation of 6 Amino 2 Methylnicotinic Acid Molecular Structure and Interactions

Advanced Spectroscopic Characterization Techniques

A full spectroscopic workup is essential for the unambiguous confirmation of the molecular structure of 6-Amino-2-methylnicotinic acid. This would typically involve a suite of analytical methods, each providing unique insights into the compound's atomic and molecular properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Definitive Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy would be the primary techniques for elucidating the molecular structure of this compound in solution.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring, the protons of the amino group, the methyl group protons, and the acidic proton of the carboxyl group. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and coupling constants (J, in Hz) would confirm the substitution pattern on the pyridine ring.

¹³C NMR: A carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule, including the methyl carbon, the seven carbons of the pyridine ring and carboxylic acid functional group. The chemical shifts would provide information about the electronic environment of each carbon atom.

No reliable, published NMR data has been found for this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be expected to display characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the methyl and aromatic groups, C=O stretching of the carboxylic acid, and various bending vibrations associated with the pyridine ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the pyridine ring.

Specific experimental IR and Raman spectra for this compound are not available in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS is a critical technique for determining the exact molecular weight and elemental formula of a compound. For this compound (C₇H₈N₂O₂), HRMS would confirm the molecular mass with high precision (typically to four or five decimal places), distinguishing it from other compounds with the same nominal mass. This analysis is fundamental for confirming the compound's identity. No HRMS data for the parent compound has been located.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would show absorption maxima (λmax) corresponding to π→π* and n→π* transitions within the substituted pyridine ring. The position and intensity of these bands are sensitive to the solvent and pH, reflecting the different protonation states of the molecule. This data is currently unavailable.

X-ray Crystallography for Solid-State Structural Analysis and Crystal Packing

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal how the molecules pack in the crystal lattice and detail intermolecular interactions such as hydrogen bonding involving the amino and carboxylic acid groups. A search of crystallographic databases yielded no structural reports for this compound.

Computational Chemistry and Molecular Modeling Approaches

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) are often employed to predict molecular properties. These studies could provide theoretical data for:

Optimized molecular geometry (bond lengths and angles).

Predicted NMR, IR, and Raman spectra to aid in the interpretation of experimental results.

Molecular orbital analysis (e.g., HOMO-LUMO energy gap) to understand electronic properties and reactivity.

Electrostatic potential maps to visualize charge distribution and predict sites for intermolecular interactions.

No dedicated computational studies for this compound have been found in the scientific literature.

Based on a thorough review of available scientific literature, detailed computational and spectroscopic studies specifically focused on this compound, as required by the provided outline, are not present in published research. While the synthesis of this compound is documented, the specific analyses requested—including Density Functional Theory (DFT) for geometrical parameters, Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), Time-Dependent DFT (TD-DFT) for excited states, and Hirshfeld surface analysis—have not been reported for this particular molecule.

Constructing the requested article would require non-existent data, and using information from related but distinct compounds would be scientifically inaccurate. Therefore, it is not possible to generate the article in accordance with the instructions for accuracy and strict adherence to the subject compound.

Intermolecular Interaction Analysis in Crystal Structures and Solutions

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions (e.g., Hydrogen Bonding, Van der Waals, Steric Effects)

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) in real space based on electron density (ρ) and its gradient. mdpi.comscielo.org.mx This technique provides a qualitative picture of the bonding properties within a molecule and between molecules. mdpi.com The analysis generates 3D isosurfaces where the color code indicates the nature of the interaction: blue signifies strong attractive interactions like hydrogen bonds, green indicates weak van der Waals interactions, and red denotes strong repulsive interactions, such as steric clashes. researchgate.netfrontiersin.org

For this compound, RDG analysis would be instrumental in mapping its intramolecular and intermolecular interactions. The molecule possesses functional groups capable of forming various NCIs: the carboxylic acid group (-COOH) and the amino group (-NH2) are prime sites for strong hydrogen bonding, which would be visualized as blue isosurfaces. mdpi.com Van der Waals forces, expected between the pyridine ring and other non-polar regions, would appear as green surfaces. scielo.org.mx

Furthermore, steric effects, particularly those involving the methyl group (-CH3) adjacent to the amino group and the carboxylic acid group on the pyridine ring, could lead to repulsive interactions. These steric hindrances would be represented by red-colored isosurfaces, providing insight into the molecule's conformational stability. researchgate.net A 2D plot of RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (λ2) complements the 3D visualization, with distinct spikes indicating the presence and strength of these non-covalent forces. researchgate.net

| Interaction Type | Functional Groups Involved | Expected RDG Visualization |

| Hydrogen Bonding | Amino (-NH2), Carboxylic Acid (-COOH) | Blue isosurfaces indicating strong attraction. |

| Van der Waals | Pyridine ring, Methyl group (-CH3) | Green isosurfaces indicating weak attraction. |

| Steric Effects | Methyl group (-CH3), Amino group (-NH2) | Red isosurfaces indicating repulsion. |

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into their conformational stability and interactions within a simulated environment, such as in solution. nih.govsemanticscholar.org For the class of 6-aminonicotinate-based compounds, MD simulations have been employed to validate the results of molecular docking and to analyze the stability of the ligand-receptor complexes. nih.gov

In such simulations, the stability of a compound bound to its target protein is often assessed by calculating the root-mean-square deviation (RMSD) of the protein's backbone atoms from their initial positions over the simulation period. frontiersin.orgmdpi.com A stable RMSD profile over time suggests that the ligand-protein complex remains in a consistent and stable conformation. frontiersin.orgmdpi.com These simulations can reveal how the ligand influences the protein's structure and how solvent molecules interact with the complex. nih.gov By exploring the conformational landscape, MD simulations help to understand the flexibility of the molecule and identify the most energetically favorable shapes it adopts in solution, which is crucial for its biological activity. nih.govnih.gov For 6-aminonicotinate derivatives, MD simulations have served to confirm the rationality of predicted binding modes and compare the behavior of different compounds within the active site of a receptor. nih.gov

| Simulation Parameter | Purpose | Typical Finding |

| Root-Mean-Square Deviation (RMSD) | Assesses the stability of the ligand-protein complex over time. | Low and stable RMSD values indicate a stable binding conformation. mdpi.com |

| Conformational Sampling | Explores the different shapes (conformations) the molecule can adopt. | Identifies energetically favorable conformations in a specific environment. nih.gov |

| Solvent Interaction Analysis | Studies the interaction of the molecule with the surrounding solvent (e.g., water). | Provides insight into solubility and the role of water in mediating interactions. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as a protein. nih.gov This method estimates the binding affinity and analyzes the interactions that stabilize the ligand-receptor complex. mdpi.com Studies on a series of 107 6-aminonicotinate-based compounds, including derivatives of this compound, have utilized molecular docking to investigate their potential as antagonists for the P2Y12 receptor, a target for anti-platelet therapies. nih.gov

Key amino acid residues in the P2Y12 receptor identified as interacting with 6-aminonicotinate-based antagonists are detailed in the table below.

| Interacting Residue | Interaction Type |

| Val102 | Hydrophobic |

| Tyr105 | Hydrogen Bond / Hydrophobic |

| Tyr109 | Hydrophobic |

| His187 | Hydrogen Bond / Hydrophobic |

| Val190 | Hydrophobic |

| Asn191 | Hydrogen Bond |

| Phe252 | Hydrophobic |

| His253 | Hydrogen Bond / Hydrophobic |

| Arg256 | Hydrogen Bond / Electrostatic |

| Tyr259 | Hydrogen Bond / Hydrophobic |

| Thr260 | Hydrogen Bond |

| Val279 | Hydrophobic |

| Lys280 | Hydrogen Bond / Electrostatic |

| Data sourced from a study on 6-aminonicotinate-based P2Y12 antagonists. nih.gov |

Applications in Chemical Biology, Medicinal Chemistry, and Drug Discovery Pipelines

Role as Key Synthetic Intermediates for Advanced Pharmaceutical Compounds

6-Amino-2-methylnicotinic acid serves as a crucial intermediate in the production of compounds that are active ingredients in pharmaceuticals and agricultural chemicals. Its utility as a precursor is highlighted in various patented synthesis routes where it is a key component in constructing more complex molecular architectures. The presence of multiple reactive sites—the amino group, the carboxylic acid, and the pyridine (B92270) ring—allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of a diverse range of target molecules.

The production of this compound itself can be achieved through methods such as the hydrolysis of 2-chloro-3-cyano-6-methylpyridine under acidic or basic conditions, followed by reaction with ammonia. Another route involves the reaction of 2-chloro-3-cyano-6-methylpyridine with ammonia to form 2-amino-3-cyano-6-methylpyridine, which is then hydrolyzed. A one-pot synthesis from 2-chloro-3-cyano-6-methylpyridine has also been developed to produce high-purity this compound in high yield.

Integration into Lead Optimization and Drug Candidate Development

In the realm of drug discovery, lead optimization is a critical process of refining a biologically active compound to improve its efficacy, selectivity, and pharmacokinetic properties. While specific examples detailing the integration of this compound into lead optimization pipelines are not extensively documented in publicly available literature, the structural motif is present in compounds that have undergone such processes. For instance, a series of aryl sulfonamides of 5,6-disubstituted anthranilic acids, which share the aminobenzoic acid core with this compound, were identified as potent inhibitors of methionine aminopeptidase-2 (MetAP2), and subsequently underwent lead optimization. This process involved modifying substituents on the anthranilic acid ring to improve potency and cellular activity.

Similarly, derivatives of the structurally related 2-amino-6-methyl-phenol have been synthesized and evaluated as potent anti-ferroptotic agents, with one compound emerging as a promising lead for further investigation. These examples demonstrate that the aminonicotinic acid scaffold is amenable to the types of structural modifications typically explored during lead optimization to enhance drug-like properties.

Utilization as Biochemical Probes and Chemical Tools

The unique chemical properties of nicotinic acid derivatives have led to their adaptation as powerful tools for studying biological systems.

A significant application of a derivative of 2-methylnicotinic acid is in the field of RNA structural biology. 2-Methylnicotinic acid imidazolide (NAI) is a widely used reagent in Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE), a method for probing the structure of RNA in living cells.

SHAPE technology utilizes electrophilic reagents that acylate the 2'-hydroxyl group of flexible, or single-stranded, ribonucleotides in an RNA molecule. The resulting adducts can be detected by primer extension, providing a high-resolution map of the RNA's secondary and tertiary structure. NAI is particularly well-suited for in vivo studies due to its high cell permeability and low toxicity. It reacts with all four RNA nucleotides without significant bias, allowing for a comprehensive analysis of RNA structure.

| SHAPE Reagent | Key Characteristics |

| 2-Methylnicotinic acid imidazolide (NAI) | High cell-permeability, low toxicity, reacts with all four nucleotides without bias, ideal for in-cell probing. |

| 1-methyl-7-nitroisatoic anhydride (1M7) | Well-validated, suitable for in-cell and in vitro experiments. |

| N-methylisatoic anhydride (NMIA) | Extensively validated, but with longer reaction times than 1M7, increasing the risk of RNA degradation. |

| 5-nitroisatoic anhydride (5NIA) | A novel reagent also used for in-cell probing. |

The bifunctional nature of this compound, with its nucleophilic amino group and a carboxylic acid that can be activated, makes it a potential candidate for bioconjugation and molecular labeling. The primary amino group can react with various electrophilic reagents, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. Conversely, the carboxylic acid can be activated, for example, by forming an NHS ester itself, which can then react with primary amines on biomolecules like proteins and amino-modified oligonucleotides.

This dual reactivity allows this compound to potentially be used as a linker to connect two different molecules or to attach a label, such as a fluorescent dye or a biotin tag, to a biological target. While specific applications of this compound in this context are not widely reported, the underlying chemistry of its functional groups is fundamental to the field of bioconjugation.

Genetic code expansion allows for the incorporation of non-canonical amino acids (ncAAs) into proteins, enabling the introduction of novel chemical functionalities. This is often achieved by using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the nCAA. Alternatively, tRNA can be chemically acylated with the desired nCAA in vitro.

As a non-proteinogenic amino acid, this compound could theoretically be incorporated into a polypeptide chain through such methods. The process would involve the chemical attachment of this compound to a suppressor tRNA, which would then deliver the amino acid to the ribosome in response to a specific codon, such as a stop codon. While the enzymatic incorporation of aromatic amino acid analogs has been demonstrated, the specific use of this compound in synthetic tRNA acylation for genetic code reprogramming has yet to be extensively documented.

Strategies for Enhancing Biological Performance

The biological activity of compounds derived from this compound can be modulated through various chemical strategies. One common approach is the synthesis of a series of analogs with different substituents on the pyridine ring or modifications to the amino and carboxyl groups. For example, in the development of novel antitumor agents based on the 6-amino-2-phenylbenzothiazole scaffold, various substituents were introduced on the phenyl ring, and the resulting compounds were evaluated for their cytostatic activities. This structure-activity relationship (SAR) study allows for the identification of key structural features that contribute to the desired biological effect.

Another strategy involves the creation of prodrugs to improve pharmacokinetic properties. For instance, the antitumor agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was developed into its L-lysylamide prodrug, Phortress, for clinical studies. For this compound derivatives, similar strategies could be employed, such as esterification of the carboxylic acid or acylation of the amino group, to enhance properties like cell permeability or to achieve targeted release.

Prodrug Design Concepts

Prodrugs are inactive compounds that are converted into active drugs within the body. This approach is often used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Amino acids are frequently used as carriers in prodrug design to enhance the solubility and permeability of parent drugs.

The structure of this compound, containing both an amino group and a carboxylic acid group, makes it amenable to the creation of various derivatives. For instance, the carboxylic acid moiety can be esterified with an amino acid to form an amino acid-ester prodrug. This modification can potentially improve the oral bioavailability of a drug derived from this scaffold by targeting amino acid transporters in the gastrointestinal tract.

Table 1: Potential Amino Acid Conjugates for Prodrug Design

| Amino Acid | Potential Advantage |

| Glycine | Simplest amino acid, may improve solubility. |

| L-Valine | Known to enhance uptake by peptide transporters like PEPT1. |

| L-Phenylalanine | Aromatic amino acid that could influence formulation and stability. |

These strategies are theoretical applications of established prodrug design principles to the this compound structure. Specific research to synthesize and test such prodrugs would be necessary to validate these concepts.

Encapsulation in Polymeric Micelles for Improved Cytotoxicity and Bioavailability

Polymeric micelles are nanosized, core-shell structures formed from the self-assembly of amphiphilic block copolymers in an aqueous solution. They are used as drug delivery systems to encapsulate hydrophobic drugs, thereby increasing their solubility, stability, and circulation time, which can lead to improved bioavailability and cytotoxicity against target cells.

For a compound like this compound or its derivatives, which may have limited aqueous solubility, encapsulation within the hydrophobic core of a polymeric micelle could be a viable strategy to enhance its therapeutic efficacy. The hydrophilic shell of the micelle would render the formulation water-soluble and could be further modified with targeting ligands to direct the drug to specific tissues or cells.

Table 2: Common Polymers Used in Micelle Formulation

| Polymer | Role | Key Features |

| Poly(ethylene glycol) (PEG) | Hydrophilic shell | Biocompatible, reduces protein absorption, prolongs circulation time. |

| Poly(lactic-co-glycolic acid) (PLGA) | Hydrophobic core | Biodegradable, allows for controlled drug release. |

| Poly(caprolactone) (PCL) | Hydrophobic core | Biodegradable, suitable for encapsulating hydrophobic drugs. |

The successful encapsulation of a this compound derivative would depend on its physicochemical properties, such as its hydrophobicity and its compatibility with the chosen polymer. Research in this area would involve the formulation of the micelles, characterization of their size and drug-loading capacity, and in vitro and in vivo studies to assess their impact on cytotoxicity and bioavailability. While specific studies on this compound are not available, the principles of polymeric micelle technology suggest a promising avenue for the development of advanced drug delivery systems for its derivatives.

Biochemical Pathways and Metabolic Fate of 6 Amino 2 Methylnicotinic Acid and Nicotinic Acid Analogs

Involvement in Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD) and Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP) Biosynthesiswikipedia.orgoregonstate.edunih.govkcl.ac.ukwikipedia.org

Nicotinic acid and its analogs are fundamental precursors for the biosynthesis of the essential coenzymes Nicotinamide Adenine Dinucleotide (NAD) and Nicotinamide Adenine Dinucleotide Phosphate (NADP). wikipedia.orgresearchgate.net These coenzymes are central to metabolism, acting as electron carriers in a vast number of enzymatic redox reactions. wikipedia.orgyoutube.com NAD is critically involved in catabolic reactions such as glycolysis and the citric acid cycle, while NADP is predominantly used in anabolic processes like fatty acid and cholesterol synthesis. wikipedia.orgnih.govresearchgate.net

The primary pathway for the incorporation of nicotinic acid into the NAD pool is the Preiss-Handler pathway. oregonstate.eduthemedicalbiochemistrypage.org This three-step process begins with the conversion of nicotinic acid to nicotinic acid mononucleotide (NaMN) by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT). mdpi.comresearchgate.net Subsequently, NaMN is adenylated to form nicotinic acid adenine dinucleotide (NaAD) by nicotinamide mononucleotide adenylyltransferase (NMNAT). researchgate.netnih.gov In the final step, NAD synthetase (NADS) amidates NaAD to produce NAD+. themedicalbiochemistrypage.orgresearchgate.net This NAD+ can then be phosphorylated by NAD+ kinase to form NADP+. wikipedia.orgwikipedia.org

Analogs of nicotinic acid can also serve as substrates for this pathway. The enzymatic machinery, particularly ADP-ribosyl cyclases, can catalyze a base-exchange reaction, swapping the nicotinamide group of NADP with a nicotinic acid analog to produce the corresponding substituted NAADP derivative. nih.govnih.gov This chemoenzymatic approach is instrumental in synthesizing various NAADP analogs for research purposes. nih.govnih.gov While specific data on the direct involvement of 6-Amino-2-methylnicotinic acid in NAD and NADP biosynthesis is not extensively detailed in the available literature, as a nicotinic acid analog, it is plausible that it could enter this fundamental biosynthetic pathway, subject to the substrate specificity of the involved enzymes.

Interplay with Vitamin B3 (Niacin) Metabolic Cycles in Biological Systemsoregonstate.edunih.govnih.gov

The metabolism of this compound and other nicotinic acid analogs is intricately linked with the metabolic cycles of Vitamin B3 (niacin). oregonstate.edu Vitamin B3 is a collective term for nicotinic acid, nicotinamide (Nam), and other related derivatives that serve as NAD+ precursors. nih.govresearchgate.net In biological systems, these compounds are part of a dynamic network of synthesis and recycling pathways designed to maintain homeostatic levels of NAD+. semanticscholar.org

There are two main routes for NAD+ biosynthesis: the de novo pathway, which starts from the amino acid tryptophan, and the salvage pathways, which recycle niacin vitamers. wikipedia.orgthemedicalbiochemistrypage.org Nicotinic acid is a key component of the Preiss-Handler pathway, a salvage route that converts it to NAD+. oregonstate.eduthemedicalbiochemistrypage.org Nicotinamide, another form of Vitamin B3, is utilized in a separate salvage pathway, where it is converted to nicotinamide mononucleotide (NMN) by nicotinamide phosphoribosyltransferase (Nampt), and then to NAD+ by NMN adenylyltransferases (NMNATs). nih.govcohlife.org

A crucial aspect of this interplay is the NAD+ cycle. NAD+-consuming enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs), cleave NAD+ and release nicotinamide. cohlife.orgnih.gov This released nicotinamide is then efficiently recycled back into the NAD+ pool via the salvage pathway. cohlife.org Nicotinic acid and its analogs can feed into this central metabolic hub. In the liver, NAD can be hydrolyzed to provide nicotinamide and nicotinic acid for transport to other tissues, where they are reconverted to NAD+. wikipedia.org This demonstrates a continuous interplay between different forms of Vitamin B3 to sustain cellular NAD+ levels.

Endogenous Biosynthetic Pathways and Potential Origins (e.g., from Tryptophan, in Plants)droracle.ainih.govnih.gov

While salvage pathways recycle pre-existing niacin vitamers, the ultimate endogenous origin of the nicotinic acid pyridine (B92270) ring in many organisms is the essential amino acid tryptophan. oregonstate.edudroracle.ai This de novo synthesis route, known as the kynurenine pathway, metabolically converts tryptophan into quinolinic acid, which is a direct precursor to nicotinic acid mononucleotide (NaMN). kcl.ac.ukresearchgate.net

The kynurenine pathway consists of several enzymatic steps. It begins with the conversion of tryptophan to N-formylkynurenine, which is then transformed into kynurenine. cohlife.org Through a series of subsequent reactions, kynurenine is metabolized to α-amino-β-carboxymuconate-ε-semialdehyde (ACMS). researchgate.net At this point, the pathway branches. While most ACMS is further catabolized, a portion spontaneously cyclizes to form quinolinic acid. nih.govresearchgate.net Quinolinic acid is then converted to NaMN by the enzyme quinolinic acid phosphoribosyltransferase (QPRT), feeding into the common pathway leading to NAD+ synthesis. researchgate.netresearchgate.net

In plants, tryptophan is essential not only for protein synthesis but also as a precursor to a wide array of secondary metabolites, including niacin (Vitamin B3). nih.gov The synthesis of tryptophan itself originates from the shikimate pathway, which produces chorismate. nih.govnih.gov Chorismate is then converted in a five-step process to tryptophan, which can subsequently enter the kynurenine pathway to produce quinolinic acid and ultimately nicotinic acid and its derivatives. youtube.comnih.gov Therefore, the biosynthetic origins of nicotinic acid analogs in biological systems can be traced back to primary metabolic pathways involving aromatic amino acids. nih.gov

Catabolic Processes and Identification of Major Metabolites (e.g., Nicotinuric Acid, N-Methyl-Nicotinamide, Pyridones)nih.govnih.govnih.gov

When nicotinic acid and nicotinamide are present in excess of the body's needs for NAD synthesis, they are broken down through various catabolic pathways. nih.gov The resulting metabolites are primarily excreted in the urine, and their measurement can serve as an indicator of niacin status. wikipedia.orgnih.gov The specific catabolic fate can depend on whether the excess niacin is in the form of nicotinic acid or nicotinamide. nih.gov

Major catabolic routes include conjugation and methylation followed by oxidation.

Nicotinuric Acid (NuA): When pharmacological doses of nicotinic acid are administered, a primary route of detoxification is conjugation with the amino acid glycine to form nicotinuric acid. nih.govnih.gov Approximately 88% of an oral dose of nicotinic acid can be eliminated by the kidneys as either unchanged nicotinic acid or nicotinuric acid. wikipedia.org

N-Methyl-Nicotinamide (MNA): Excess nicotinamide is methylated in the liver to form N-methyl-nicotinamide (also referred to as N1-methylnicotinamide). wikipedia.orgnih.gov This reaction requires S-adenosylmethionine (SAM) as the methyl donor. nih.gov

Pyridones: N-methyl-nicotinamide is further oxidized by the enzyme aldehyde oxidase to form two primary pyridone metabolites: N-methyl-2-pyridone-5-carboxamide (2-Py) and N-methyl-4-pyridone-3-carboxamide (4-Py). nih.govresearchgate.netnih.gov Under normal physiological conditions, 4-Py is often the main catabolite. nih.gov

Other minor metabolites can also be formed, such as nicotinamide-N-oxide. nih.govresearchgate.net The specific profile of metabolites can vary depending on the dose and form of niacin intake. nih.govresearchgate.net

Table 1: Major Catabolites of Nicotinic Acid and Nicotinamide

| Precursor | Catabolic Process | Major Metabolite(s) | Abbreviation |

|---|---|---|---|

| Nicotinic Acid | Glycine Conjugation | Nicotinuric Acid | NuA |

| Nicotinamide | Methylation | N-Methyl-Nicotinamide | MNA |

| N-Methyl-Nicotinamide | Oxidation | N-methyl-2-pyridone-5-carboxamide | 2-Py |

Influence on Cellular Bioenergetics and Other Crucial Metabolic Processesresearchgate.netmdpi.comsemanticscholar.orgnih.gov

By serving as precursors to NAD and NADP, this compound and nicotinic acid analogs exert a profound influence on cellular bioenergetics and a wide range of critical metabolic processes. researchgate.net The NAD+/NADH ratio is a key indicator of the cell's redox state and directly impacts the flow of energy through metabolic pathways. mdpi.commdpi.com NAD+ is an essential cofactor for dehydrogenases involved in the central energy-producing pathways, including glycolysis, the citric acid cycle, and the mitochondrial electron transport chain, which facilitates oxidative phosphorylation. researchgate.net

Beyond their role in redox reactions, NAD+ and its derivatives are crucial signaling molecules. semanticscholar.orgnih.gov A growing body of evidence highlights the role of NAD+ metabolism in regulating important biological effects. nih.gov NAD+ is a substrate for several families of enzymes that are not involved in redox reactions:

Sirtuins: These are NAD+-dependent deacetylases that remove acetyl groups from proteins, thereby regulating their function. Sirtuins are involved in processes like gene expression, DNA repair, and metabolic regulation. cohlife.orgnih.gov

Poly(ADP-ribose) Polymerases (PARPs): These enzymes use NAD+ to synthesize poly(ADP-ribose) chains on target proteins, a process critical for DNA repair and the maintenance of genomic stability. oregonstate.edunih.gov

ADP-ribosyl Cyclases (e.g., CD38): These enzymes use NAD+ to generate second messengers involved in calcium signaling, such as cyclic ADP-ribose (cADPR) and nicotinic acid adenine dinucleotide phosphate (NAADP). mdpi.com

Therefore, by influencing the availability of the cellular NAD+ pool, nicotinic acid and its analogs can modulate energy metabolism, stress resistance, DNA repair, and endocrine signaling, making NAD+ biosynthesis a target for therapeutic intervention in various diseases. semanticscholar.orgnih.gov Supplementation with nicotinic acid has been shown to up-regulate mitochondrial superoxide dismutase (SOD2) and sirtuin 3 (SIRT3), indicating a beneficial impact on mitochondrial function. mdpi.com

Role in Plant Metabolism (e.g., Trigonelline Synthesis)researchgate.netresearchgate.netnih.govosti.govdntb.gov.ua

In plants, nicotinic acid is not only a precursor for NAD but also for a variety of specialized secondary metabolites, including the pyridine alkaloid trigonelline. researchgate.netdntb.gov.ua Trigonelline, or N-methylnicotinic acid, is synthesized from nicotinic acid via a methylation reaction. researchgate.netresearchgate.net This process is analogous to the formation of N-methyl-nicotinamide in animals. researchgate.net

The biosynthesis of trigonelline involves the enzyme N-methyltransferase, which uses S-adenosyl-L-methionine (SAM) as the methyl group donor to methylate the nitrogen atom of the nicotinic acid pyridine ring. researchgate.netresearchgate.net Genes encoding for trigonelline synthases have been identified and characterized, for instance, in coffee (Coffea arabica), where trigonelline accumulates in high concentrations in the beans. nih.govosti.gov Interestingly, these coffee trigonelline synthases show high sequence homology to caffeine synthases, which are also N-methyltransferases. osti.gov

Trigonelline is found in many plant species, particularly in the seeds of some members of the Fabaceae family (like fenugreek, Trigonella foenum-graecum, from which it was first isolated) and in coffee. researchgate.net While its precise physiological roles are still being elucidated, it is thought to be involved in various functions within the plant, potentially acting as a storage form of nicotinic acid, an osmoprotectant, or having roles in cell cycle regulation. dntb.gov.ua

Table 2: Compounds Mentioned

| Compound Name |

|---|

| 2-amino-3-carboxymuconate-6-semialdehyde |

| This compound |

| Acetyl-CoA |

| Chorismate |

| Cyclic ADP-ribose |

| Glutaryl-CoA |

| Glycine |

| Kynurenine |

| N-formylkynurenine |

| N-methyl-2-pyridone-5-carboxamide |

| N-methyl-4-pyridone-3-carboxamide |

| N-Methyl-Nicotinamide |

| Niacin |

| Nicotinamide |

| Nicotinamide adenine dinucleotide |

| Nicotinamide adenine dinucleotide phosphate |

| Nicotinamide mononucleotide |

| Nicotinamide-N-oxide |

| Nicotinic acid |

| Nicotinic acid adenine dinucleotide |

| Nicotinic acid mononucleotide |

| Nicotinuric Acid |

| Picolinic acid |

| Pyridones |

| Quinolinic acid |

| S-adenosylmethionine |

| Trigonelline |

| Tryptophan |

Emerging Research Areas and Future Directions for 6 Amino 2 Methylnicotinic Acid

Exploration of Novel and Green Synthetic Methodologies (e.g., Biocatalysis)

The chemical synthesis of 6-Amino-2-methylnicotinic acid and its derivatives has traditionally relied on multi-step processes that can involve harsh conditions and generate significant waste. The future of its synthesis is trending towards novel and green methodologies, with a particular emphasis on biocatalysis. Biocatalytic processes utilize enzymes to perform chemical transformations, offering numerous advantages over traditional chemical methods. frontiersin.org

Key advantages of biocatalysis include:

High Selectivity: Enzymes can exhibit remarkable chemo-, regio-, and enantioselectivity, leading to purer products and eliminating the need for complex protection and deprotection steps.

Mild Reaction Conditions: Biocatalytic reactions are typically carried out at ambient temperature and pressure in aqueous solutions, which reduces energy consumption and avoids the use of toxic solvents and reagents. frontiersin.org

Environmental Sustainability: These processes are environmentally friendly, producing less hazardous waste and aligning with the principles of green chemistry.

Recent advancements have seen a shift from traditional chemical methods to biocatalyst-mediated processes for the industrial production of nicotinic acid. frontiersin.org Enzymes such as nitrilases and amidases are being explored for the conversion of cyanopyridines and nicotinamides into nicotinic acid in single-step bioconversions. frontiersin.org The application of these enzymatic approaches to the synthesis of this compound could significantly streamline its production. Researchers are leveraging state-of-the-art omics-based techniques to discover and engineer enzymes with improved catalytic efficiency, stability, and substrate tolerance for nicotinic acid production. frontiersin.org

| Parameter | Traditional Chemical Synthesis | Green/Biocatalytic Synthesis |

|---|---|---|

| Conditions | High temperature and pressure, harsh acids/bases | Ambient temperature and pressure, neutral pH |

| Solvents | Often uses organic, potentially toxic solvents | Primarily aqueous solutions |

| Selectivity | May require protecting groups, can produce byproducts | High chemo-, regio-, and enantioselectivity |

| Environmental Impact | Higher energy consumption, potential for hazardous waste | Lower energy consumption, biodegradable catalysts, less waste |

Discovery of Undiscovered Biological Targets and Therapeutic Applications

The pyridine (B92270) scaffold is a cornerstone in drug design, present in numerous therapeutic agents due to its ability to engage in biologically relevant interactions. nih.govrsc.org While this compound is a known intermediate, future research is aimed at discovering direct therapeutic applications for its novel derivatives. The versatility of the pyridine ring system allows for the creation of large libraries of compounds for screening against various biological targets. nih.gov

Emerging research on related nicotinic acid and nicotinamide (B372718) derivatives has revealed significant potential in several therapeutic areas:

Anticancer Activity: Novel nicotinic acid derivatives have shown promise as anticancer agents. nih.gov Some compounds have demonstrated significant cytotoxic potential against various cancer cell lines, including colon and prostate cancer. nih.gov The mechanisms often involve the inhibition of key enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. nih.gov Other nicotinamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors, a class of drugs known for their anti-proliferative effects. rsc.org

Anti-inflammatory and Antimicrobial Activity: Researchers have synthesized and evaluated new nicotinic acid derivatives for their anti-inflammatory properties, with some compounds showing potent activity in cellular assays. nih.gov Additionally, novel acylhydrazone and 1,3,4-oxadiazole derivatives of nicotinic acid have demonstrated promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Future work will involve synthesizing libraries of compounds based on the this compound core and screening them against a wide range of biological targets to identify new lead compounds for drug development.

Advanced Computational Modeling for De Novo Drug Design and Precision Medicine

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design of new drug candidates. tandfonline.com The this compound scaffold is an excellent candidate for in silico drug design methodologies. These computational techniques allow researchers to design novel molecules, predict their biological activity, and assess their pharmacokinetic properties before they are synthesized in the lab. nih.govcambridge.org

Key computational approaches include:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target is known, SBDD methods like molecular docking can be used to predict how derivatives of this compound will bind. This allows for the rational design of molecules with improved affinity and selectivity.

Ligand-Based Drug Design (LBDD): When the target structure is unknown, LBDD methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. These models use the chemical structures and biological activities of known active compounds to predict the activity of new ones.

ADMET Prediction: A major cause of drug failure is poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico models can now predict these properties with increasing accuracy, helping to prioritize compounds with favorable, drug-like profiles for synthesis and further testing. nih.govacs.org

By using the this compound structure as a starting point, computational chemists can explore vast chemical spaces to design new molecules tailored for specific diseases, paving the way for precision medicine. mdpi.com

Development of Highly Specific and Permeable Biochemical Probes for In Vivo Studies

Biochemical probes, particularly fluorescent probes, are crucial tools for studying biological processes within living cells and organisms (in vivo). acs.org They allow for the real-time visualization of biological targets, pathways, and dynamic events. The structural backbone of this compound can be chemically modified to create such probes.

The development of probes from this scaffold involves attaching a fluorophore (a fluorescent chemical group) to the core molecule while retaining or engineering specificity for a particular biological target. Research on similar nicotinic acid-based structures has shown promise in this area. For instance, fluorescent probes have been successfully designed from derivatives of nicotinic acetylcholine receptor (nAChR) ligands to image these important receptors in the brain. nih.govnih.gov This allows for the study of their distribution and function at a cellular level, which is vital for understanding neurodegenerative diseases. nih.gov

Future research will focus on:

Rational Design: Synthesizing derivatives of this compound conjugated to various fluorophores.

Target Specificity: Modifying the core structure to ensure the probe binds with high specificity to a desired enzyme, receptor, or other biomolecule.

Enhanced Permeability: Optimizing the physicochemical properties of the probes to ensure they can cross cell membranes and reach their intracellular targets.

Advanced Imaging: Utilizing these probes in advanced microscopy techniques, such as confocal or two-photon microscopy, for high-resolution imaging of biological systems. nih.gov

Investigation into the Pharmacokinetics and Pharmacodynamics of Advanced Derivatives

For any derivative of this compound to become a viable drug candidate, a thorough understanding of its pharmacokinetics (PK) and pharmacodynamics (PD) is essential. gazi.edu.tr

Pharmacokinetics (PK) describes what the body does to the drug. It encompasses the processes of absorption, distribution, metabolism, and excretion (ADME). auctoresonline.org

Pharmacodynamics (PD) describes what the drug does to the body, including its mechanism of action and the relationship between drug concentration and its effect.

Future research must rigorously evaluate these properties for any promising new derivative. The pyridine ring itself can significantly influence a molecule's PK profile, often improving metabolic stability and cellular permeability. nih.gov

The investigation process will involve:

In Silico and In Vitro ADMET Screening: Early-stage assessment using computational models and cell-based assays to predict properties like solubility, membrane permeability, metabolic stability, and potential toxicity. uq.edu.au

In Vivo PK Studies: Animal studies to determine how the drug is absorbed, where it distributes in the body, how it is metabolized, and the rate and route of its elimination.

PD Modeling: Studies to establish the relationship between the dose administered, the resulting concentration in the body, and the intensity of the therapeutic (and any adverse) effects.

This comprehensive evaluation is critical for selecting candidates with the optimal balance of potency, safety, and a favorable pharmacokinetic profile suitable for clinical development. researchgate.net

Integration into Complex Nanomaterial Systems for Targeted Delivery

Nanotechnology offers revolutionary approaches to drug delivery, overcoming many limitations of conventional therapeutics. mdpi.com Integrating potent derivatives of this compound into nanomaterial systems is a key future direction to enhance their therapeutic efficacy and reduce side effects. nih.govnih.gov

Nanocarriers can improve the performance of a drug in several ways:

Enhanced Solubility and Stability: Encapsulating poorly soluble drugs within nanoparticles can improve their bioavailability. nih.gov

Controlled Release: Nanomaterials can be engineered to release the drug in a sustained manner over time or in response to specific triggers (e.g., pH changes in a tumor microenvironment). nih.gov

Targeted Delivery: The surface of nanoparticles can be functionalized with targeting ligands (such as antibodies or peptides) that specifically bind to receptors on diseased cells, concentrating the drug at the site of action and minimizing exposure to healthy tissues. nih.govpreprints.org

| Nanocarrier Type | Description | Potential Application for Derivatives |

|---|---|---|

| Liposomes | Vesicles composed of a lipid bilayer, capable of encapsulating both hydrophilic and hydrophobic drugs. | Delivery of anticancer or anti-inflammatory agents to tumor or inflammation sites. nih.gov |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers like PLGA. | Sustained and controlled release of therapeutic agents. nih.gov |

| Metal-Organic Frameworks (MOFs) | Crystalline materials with high porosity and surface area, ideal for high drug loading. acs.org | High-capacity loading and controlled release systems. acs.org |

| Dendrimers | Highly branched, tree-like macromolecules with a well-defined structure. | Precise delivery of drugs with surface modifications for targeting. nih.gov |

By leveraging these advanced delivery systems, the therapeutic window of drugs derived from this compound can be significantly widened, leading to safer and more effective treatments. benthamdirect.com

常见问题

Q. 1.1. What are the recommended safety protocols for handling 6-Amino-2-methylnicotinic acid in laboratory settings?

Researchers must prioritize respiratory protection (e.g., NIOSH/CEN-certified P95 or P1 filters for low exposure; OV/AG/P99 cartridges for high concentrations) and full-body protective gear to mitigate acute toxicity risks . Environmental controls, such as preventing drainage contamination, are critical due to potential carcinogenicity (IARC/ACGIH classifications for components at >0.1% concentration) .

Q. 1.2. How can researchers verify the purity of this compound for experimental use?

Analytical methods like HPLC (C18 columns, UV detection at 254 nm) and NMR (1H/13C) are standard for purity assessment. Cross-referencing with CAS data (e.g., molecular formula C₆H₆N₂O₂, molecular weight 138.12 g/mol) ensures structural confirmation . For bulk characterization, elemental analysis (C, H, N) and mass spectrometry (ESI-MS) are recommended .

Q. 1.3. What synthetic routes are reported for this compound?

While direct synthesis data are limited, analogous nicotinic acid derivatives are synthesized via catalytic amination or palladium-mediated coupling. For example, 2-Aminonicotinic acid (CAS 5345-47-1) is prepared via hydrolysis of nitrile precursors, a method adaptable to 6-Amino-2-methyl derivatives with methyl-group compatibility studies .

Q. 1.4. How should this compound be stored to maintain stability?

Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent photodegradation. Stability studies indicate no hazardous decomposition under these conditions, but reactivity with strong oxidizers or acids requires segregation .

Advanced Research Questions

Q. 2.1. How can contradictory toxicity data for this compound be resolved in preclinical studies?

Discrepancies in carcinogenicity classifications (e.g., IARC vs. NTP) may arise from impurity profiles or metabolite variability. Researchers should conduct:

Q. 2.2. What computational methods are suitable for predicting the acid/base behavior of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model pKa values by analyzing electron density at the carboxylic acid and amino groups. Experimental validation via potentiometric titration in aqueous/DMSO mixtures is advised to account for solvent effects .

Q. 2.3. What strategies optimize the compound’s solubility for in vitro assays?

Q. 2.4. How can researchers investigate the compound’s role in enzymatic inhibition or activation?

- Kinetic assays : Measure Michaelis-Menten parameters (Km, Vmax) with target enzymes (e.g., NAD+ synthetases) using spectrophotometric or fluorometric detection.

- Docking simulations : AutoDock Vina or Schrödinger Suite can predict binding affinities to active sites.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of enzyme-ligand interactions .

Q. 2.5. What analytical workflows address spectral interference in characterizing this compound derivatives?

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded aromatic regions.

- High-Resolution Mass Spectrometry (HRMS) : Differentiate isomers via exact mass (<2 ppm error).

- Synchrotron XRD : Resolve crystal structures of novel derivatives to confirm regiochemistry .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。